
1-(4-Chlorophenyl)-3-(4-diethylamino-ortho-tolyl)-2-thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(4-diethylamino-ortho-tolyl)-2-thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a chlorophenyl group, a diethylamino group, and a thiourea moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(4-diethylamino-ortho-tolyl)-2-thiourea typically involves the reaction of 4-chloroaniline with 4-diethylamino-2-methylbenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature and pH conditions. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-3-(4-diethylamino-ortho-tolyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thioureas with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-diethylamino-ortho-tolyl)-2-thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-thiourea: Similar structure but lacks the diethylamino group.
1-(4-Chlorophenyl)-3-(4-aminophenyl)-2-thiourea: Similar structure but contains an amino group instead of the diethylamino group.
Uniqueness
1-(4-Chlorophenyl)-3-(4-diethylamino-ortho-tolyl)-2-thiourea is unique due to the presence of both the diethylamino and chlorophenyl groups, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
108367-07-3 |
|---|---|
Formule moléculaire |
C18H22ClN3S |
Poids moléculaire |
347.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-[4-(diethylamino)-2-methylphenyl]thiourea |
InChI |
InChI=1S/C18H22ClN3S/c1-4-22(5-2)16-10-11-17(13(3)12-16)21-18(23)20-15-8-6-14(19)7-9-15/h6-12H,4-5H2,1-3H3,(H2,20,21,23) |
Clé InChI |
DCQYKXJGJACHKI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)NC(=S)NC2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


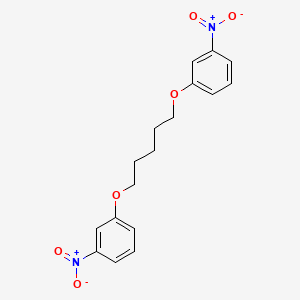


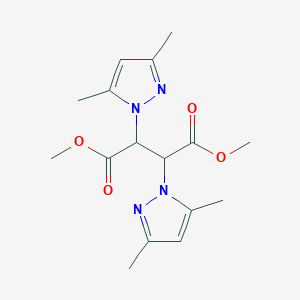
![4-[(1E)-N-({[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11968020.png)
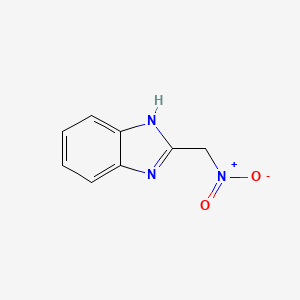
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968035.png)
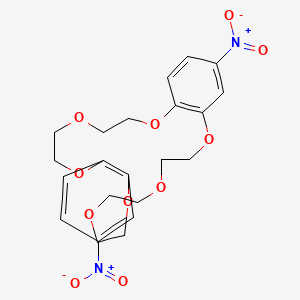
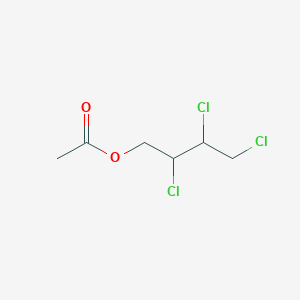
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968058.png)
![2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B11968059.png)
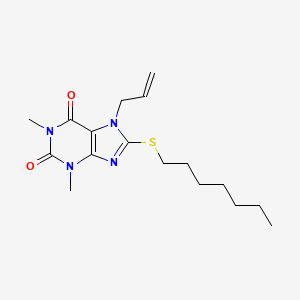

![(2Z)-2-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11968062.png)
